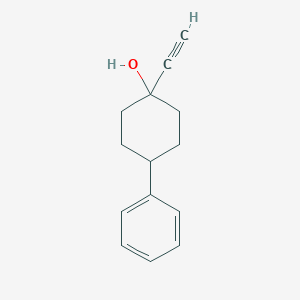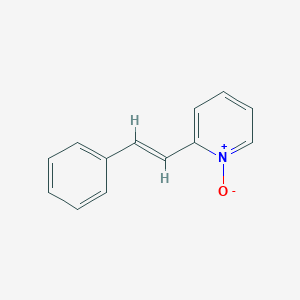
2-(2-Phenylvinyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylvinyl)pyridine 1-oxide is an organic compound with the molecular formula C13H11NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it features a phenylvinyl group attached to the second position of the pyridine ring
Preparation Methods
The synthesis of 2-(2-Phenylvinyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as in the hetero-Diels Alder reaction . Another method includes the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridine N-oxides . Industrial production methods may involve the use of transition metal-catalyzed reactions to enhance yield and selectivity.
Chemical Reactions Analysis
2-(2-Phenylvinyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Common Reagents and Conditions: Reagents such as peracids for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and alkylating agents for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives and pyridinium salts.
Scientific Research Applications
2-(2-Phenylvinyl)pyridine 1-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Phenylvinyl)pyridine 1-oxide involves its interaction with molecular targets through its N-oxide group. The N-oxide can act as a nucleophile or an electrophile, depending on the reaction conditions, and can form complexes with various Lewis acids . The molecular pathways involved include the activation of specific enzymes or receptors that interact with the pyridine N-oxide moiety .
Comparison with Similar Compounds
2-(2-Phenylvinyl)pyridine 1-oxide can be compared with other pyridine derivatives such as:
Pyridine: A simpler structure without the N-oxide group, exhibiting different reactivity and basicity.
2-Hydroxypyridine-N-oxide: Similar in having an N-oxide group but with a hydroxyl group at the second position, leading to different chemical properties and applications.
4-Pyridone: Lacks the N-oxide group and has a carbonyl group instead, resulting in distinct reactivity patterns.
Properties
IUPAC Name |
1-oxido-2-[(E)-2-phenylethenyl]pyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYKDBFDQXXAM-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
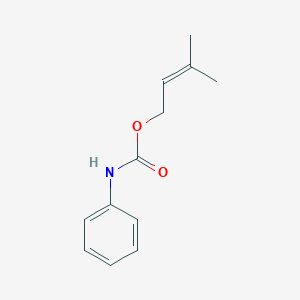

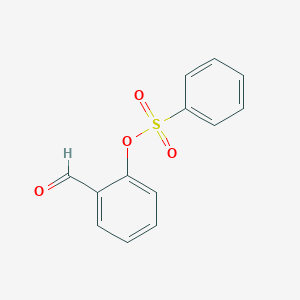
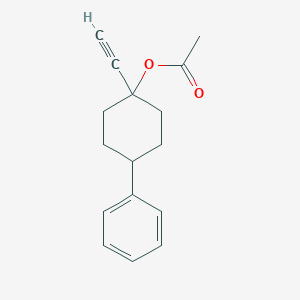
![7-(1-Hydroxyethyl)-spiro(3-oxa-1-azabicyclo[4.2.0]octane-2,1'-cylohexane)-8-one](/img/structure/B372931.png)
![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetaldehyde {2,4-dinitrophenyl}hydrazone](/img/structure/B372934.png)
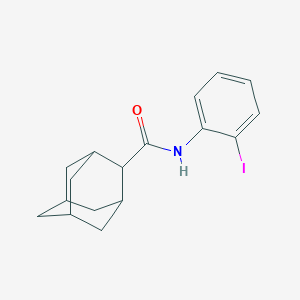


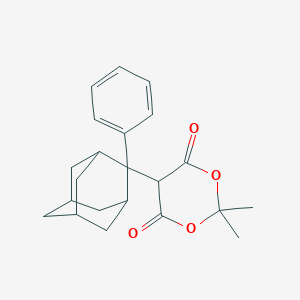
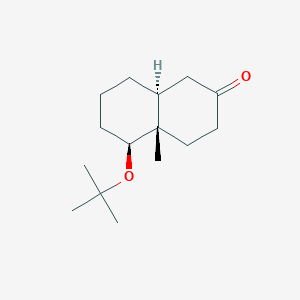
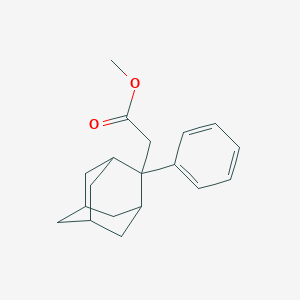
methyl]-3-hydroxybutanoicacid](/img/structure/B372942.png)
